![molecular formula C12H9N7O B2623628 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide CAS No. 1448123-38-3](/img/structure/B2623628.png)
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide
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Overview
Description
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been reported to show promising anticancer activities . The compound is available for purchase with a specific CAS number 1448123-38-3.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation .Molecular Structure Analysis
The molecular structure of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide” and similar compounds is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Anticancer Applications
1,2,4-Triazole derivatives, including the compound , have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line . The safety of these compounds has also been evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have shown proper selectivity against normal and cancerous cell lines .
Antiviral Applications
1,2,4-Triazole derivatives are known for their antiviral properties . The most well-known drug that contains 1,2,4-triazole as part of its structure is the nucleoside analogue ribavirin, an antiviral drug . The aim of one study was to synthesize ribosides and deoxyribosides of 1,2,4-triazole-3-thione derivatives and test their antiviral activity against herpes simplex viruses . The results showed that the incorporation of a thiobutyl substituent into the C5 position of 3-phenyl-1,2,4-triazole results in a significant increase in the cytotoxicity of the base and antiviral activity .
Antimicrobial Applications
1,2,4-Triazole derivatives are also known for their antimicrobial properties . They have been used as core molecules for the design and synthesis of many medicinal compounds with broad-spectrum therapeutic activities, including antimicrobial agents .
Anti-inflammatory Applications
1,2,4-Triazole derivatives have been used in the synthesis of anti-inflammatory drugs . They have been found to possess anti-inflammatory properties, making them useful in the treatment of various inflammatory conditions .
Antidiabetic Applications
1,2,4-Triazole derivatives have been used in the synthesis of antidiabetic drugs . They have been found to possess antidiabetic properties, making them useful in the treatment of diabetes .
Antimigraine Applications
1,2,4-Triazole derivatives have been used in the synthesis of antimigraine drugs . They have been found to possess antimigraine properties, making them useful in the treatment of migraines .
Safety and Hazards
Future Directions
The future directions for “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide” and similar compounds involve the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O/c20-12(9-1-3-13-4-2-9)18-10-5-11(16-7-15-10)19-8-14-6-17-19/h1-8H,(H,15,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQWKXOPYGMQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide |
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